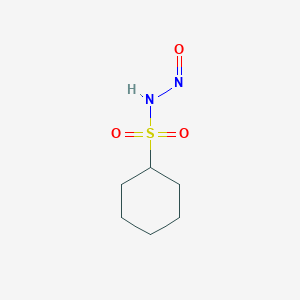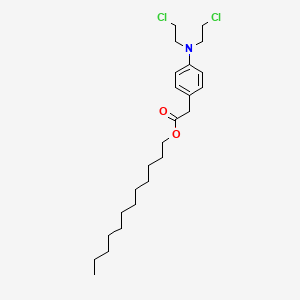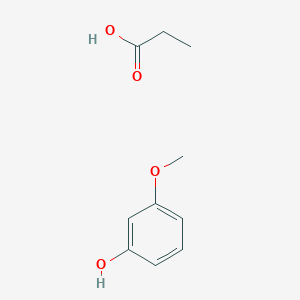![molecular formula C12H19NO2 B14477694 2-[3-(Diethylamino)phenoxy]ethan-1-ol CAS No. 65883-15-0](/img/structure/B14477694.png)
2-[3-(Diethylamino)phenoxy]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(Diethylamino)phenoxy]ethan-1-ol is an organic compound with the molecular formula C12H19NO2. It is characterized by the presence of a diethylamino group attached to a phenoxyethanol structure. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Diethylamino)phenoxy]ethan-1-ol typically involves the reaction of 3-(diethylamino)phenol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{3-(Diethylamino)phenol} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to obtain the final product.
化学反应分析
Types of Reactions
2-[3-(Diethylamino)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce various substituted phenoxyethanol derivatives.
科学研究应用
2-[3-(Diethylamino)phenoxy]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound can be used in studies involving cellular interactions and signaling pathways.
Industry: The compound is used in the production of various industrial chemicals and materials.
作用机制
The mechanism of action of 2-[3-(Diethylamino)phenoxy]ethan-1-ol involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with biological receptors, leading to various physiological effects. The phenoxyethanol structure allows for interactions with cellular membranes and proteins, influencing cellular functions and signaling.
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethanol: Similar in structure but lacks the phenoxy group.
Phenoxyethanol: Lacks the diethylamino group but shares the phenoxyethanol structure.
Diethylethanolamine: Contains a diethylamino group but differs in the overall structure.
Uniqueness
2-[3-(Diethylamino)phenoxy]ethan-1-ol is unique due to the combination of the diethylamino group and the phenoxyethanol structure. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
65883-15-0 |
|---|---|
分子式 |
C12H19NO2 |
分子量 |
209.28 g/mol |
IUPAC 名称 |
2-[3-(diethylamino)phenoxy]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-3-13(4-2)11-6-5-7-12(10-11)15-9-8-14/h5-7,10,14H,3-4,8-9H2,1-2H3 |
InChI 键 |
FFAWDUAVIYJWLX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC(=CC=C1)OCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![3-[3-(3-Aminopropylsulfanyl)propylsulfanyl]propan-1-amine](/img/structure/B14477653.png)




